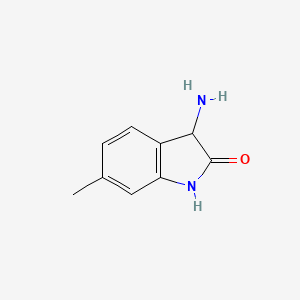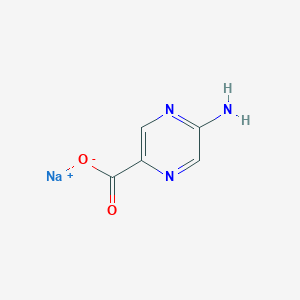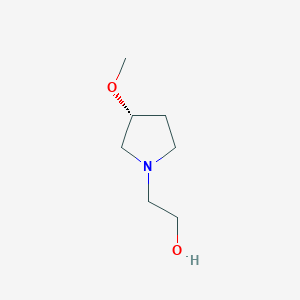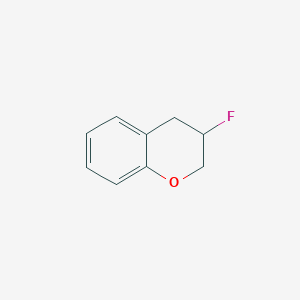
2-Methylquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a keto group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with acetoacetanilides, followed by oxidation . Another method includes the reaction of 8-hydroxyquinoline with α-cyanocinnamonitriles in the presence of piperidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylquinolin-3-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Methylquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methylquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleic acids, proteins, and other biomolecules.
Comparación Con Compuestos Similares
- 2-Methylquinoline-4-carboxylic acid
- 8-Hydroxy-2-methylquinoline
- 2-Methylquinoline-3-carboxanilides
Comparison: 2-Methylquinolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-methyl-2H-quinolin-3-one |
InChI |
InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-7H,1H3 |
Clave InChI |
LRUINIXCQQPWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C=C2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)








![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)


